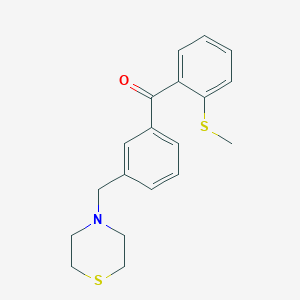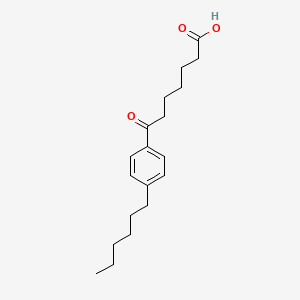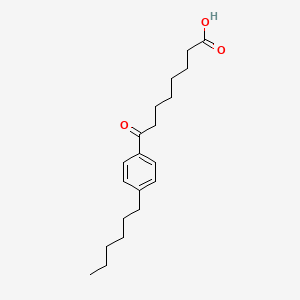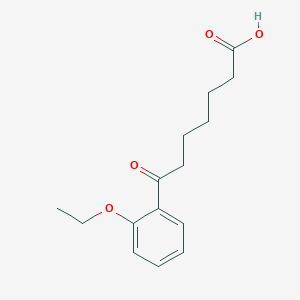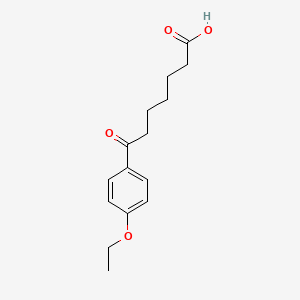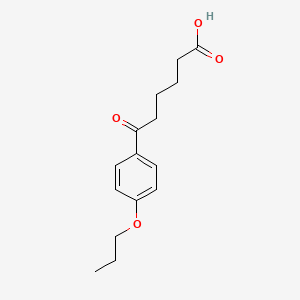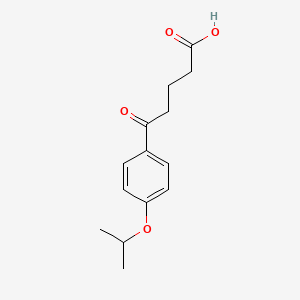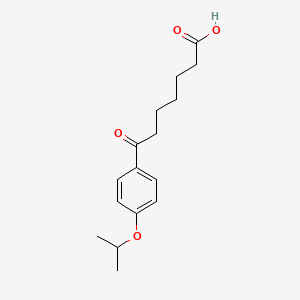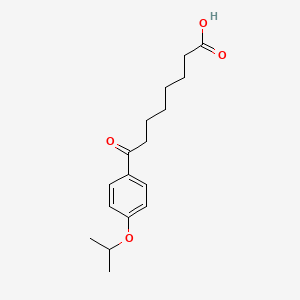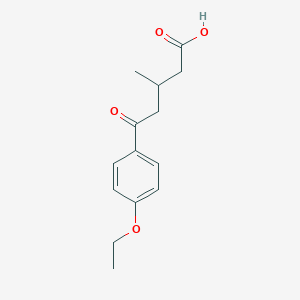
5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
Pro-Inflammatory Mediator Study
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), closely related to 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid, is an important pro-inflammatory mediator. Research has shown that it stimulates the migration of eosinophils through the OXE receptor (OXE-R), a selective G-protein-coupled receptor. Various compounds, including those structurally similar to 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid, have been synthesized to study their interactions with the OXE-receptor and their influence on pro-inflammatory responses (Qiuji Ye et al., 2017).
Metabolic Signaling in Adipose Tissue
Compounds like 3-methyl-2-oxovaleric acid, related to 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid, have been identified as metabolites in brown and beige adipose tissues. These tissues act as endocrine organs, influencing skeletal muscle and systemic energy expenditure. The presence and variations of these metabolites correlate with body mass index and have implications in metabolic disorders (Anna Whitehead et al., 2021).
Chemical Analysis and Quality Control
5-Chlorovaleroyl chloride (5-CVC), a chemical similar in structure to 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid, is used in pharmaceuticals and specialty chemicals. Understanding its impurities is crucial for quality control in chemical production. Studies involving compounds like 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid are essential for developing analytical methods to determine impurity profiles in related chemical compounds (L. Tang et al., 2010).
Metabolite Analysis in Fungi
In the study of fungi metabolism, compounds structurally related to 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid, like 4-(3'-Acetyl-2',6'-dihydroxy-5'-methylphenyl)-4-hydroxy-2-methoxybutanoic acid, have been identified. These studies provide insights into the complex metabolite networks within various fungal species (M. Adeboya et al., 1995).
Biomedical Implications in Neutrophil Activation
Research on 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a compound related to 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid, has revealed its role in activating human neutrophils. This activation mechanism is independent of the receptor for leukotriene B4 (LTB4), highlighting the compound's potential importance in immune response and inflammation studies (W. Powell et al., 1996).
Safety And Hazards
特性
IUPAC Name |
5-(4-ethoxyphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-18-12-6-4-11(5-7-12)13(15)8-10(2)9-14(16)17/h4-7,10H,3,8-9H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOFZJRRRZNVRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325733.png)
![4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325734.png)
![3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325737.png)
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3,4,5-trifluorobenzophenone](/img/structure/B1325739.png)
![Ethyl 5-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-5-oxovalerate](/img/structure/B1325740.png)
